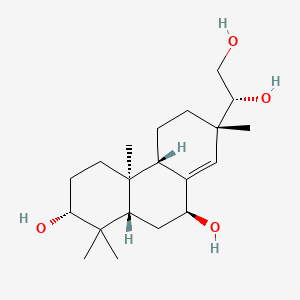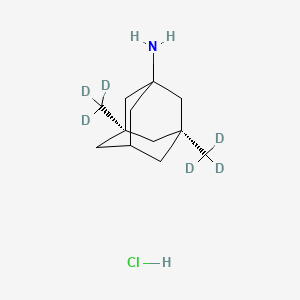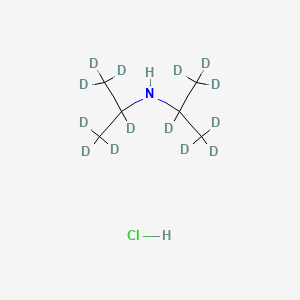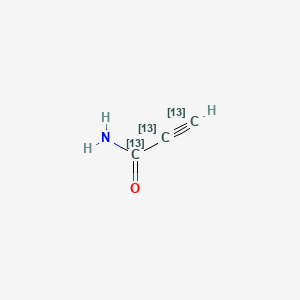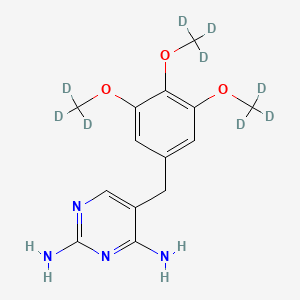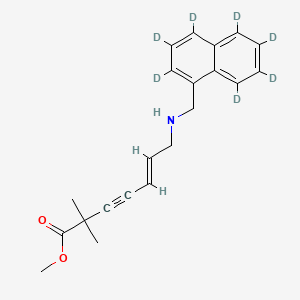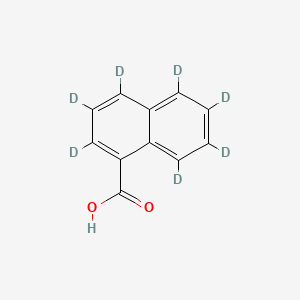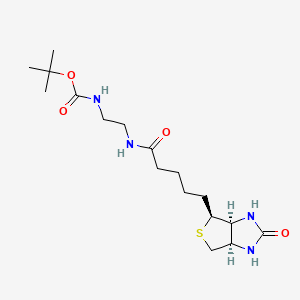
N-Boc-生物素乙二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-Biotinylethylenediamine is an organic compound with the chemical formula C17H30N4O4S and a molecular weight of 386.51 g/mol . It is a derivative of biotin, containing a biotin group and an acylated ethylenediamine group, with the ethylenediamine group protected by N-tert-butoxycarbonyl (N-Boc) . This compound is commonly used as a biotinylating reagent in biochemical assays and molecular biology research .
科学研究应用
N-Boc-Biotinylethylenediamine has a wide range of applications in scientific research :
Chemistry: Used as a biotinylating reagent to label molecules for detection and analysis.
Biology: Facilitates the study of protein-protein and protein-DNA interactions by introducing biotin tags.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Utilized in the production of biotinylated compounds for various industrial applications.
作用机制
Target of Action
N-Boc-Biotinylethylenediamine is a derivative of biotin . Biotin, also known as vitamin B7, is a coenzyme for carboxylase enzymes, involved in the synthesis of fatty acids, isoleucine, and valine, and it plays a role in gluconeogenesis . .
Mode of Action
Given its structure, which includes a biotin moiety and an ethylenediamine group protected by an n-boc (n-tert-butoxycarbonyl) group , it can be inferred that it might interact with its targets in a manner similar to biotin. Biotin acts by binding to biotin-dependent enzymes, which are then able to carry out various metabolic reactions .
Biochemical Pathways
As a biotin derivative, it might be involved in the same biochemical pathways as biotin, such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis .
生化分析
Biochemical Properties
N-Boc-Biotinylethylenediamine plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . It is used for the protection of amines in organic synthesis . The N-Boc group has a widely useful functionality for the protection of amine among various protecting groups .
Cellular Effects
It is known that the N-Boc group is stable towards most nucleophiles and bases . This stability could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-Boc-Biotinylethylenediamine involves the protection of amines. The N-Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that selective N-Boc protection can be achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that the product has good stability and does not degrade quickly.
Metabolic Pathways
It is known that the N-Boc group is stable towards most nucleophiles and bases , which could potentially interact with various enzymes or cofactors in the cell.
准备方法
The synthesis of N-Boc-Biotinylethylenediamine typically involves the following steps :
Reaction of Biotin with Acid Chloride or Anhydride: Biotin is reacted with an acid chloride or anhydride to introduce an amidoethylamine group.
Reaction with Ethylenediamine: The resulting intermediate is then reacted with ethylenediamine, with the ethylenediamine group being protected by N-Boc.
Purification: The final product is purified through appropriate methods to obtain N-Boc-Biotinylethylenediamine.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
N-Boc-Biotinylethylenediamine undergoes various chemical reactions, including :
Deprotection: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Biotinylation: It can react with other molecules to introduce a biotin tag, facilitating the study of molecular interactions.
Common reagents and conditions used in these reactions include acidic conditions for deprotection and specific coupling agents for biotinylation . The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .
相似化合物的比较
N-Boc-Biotinylethylenediamine is unique due to its specific structure and biotinylating capabilities . Similar compounds include :
N-Hydroxysuccinimide (NHS)-Biotin: Another biotinylating reagent used for labeling proteins and other molecules.
Biotin-PEG-NH2: A biotinylated polyethylene glycol derivative used for similar applications.
Compared to these compounds, N-Boc-Biotinylethylenediamine offers distinct advantages in terms of stability and ease of use in various biochemical assays .
属性
IUPAC Name |
tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNEHFEIXQVDG-OBJOEFQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652484 |
Source


|
| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225797-46-6 |
Source


|
| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
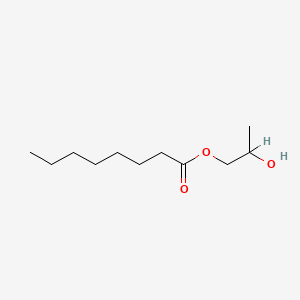
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)
